(2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Chronic Lymphocytic Leukemia Anticancer Chalcones PBMC Cytotoxicity Assay

(2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 879765-27-2) is a synthetic chalcone derivative featuring a 3-fluoro substituent on the B-ring and a 3-nitro group on the A-ring (molecular formula C₁₅H₁₀FNO₃, MW 271.24). Chalcones are α,β-unsaturated ketones recognized as privileged scaffolds in medicinal chemistry for their broad bioactivity spectrum.

Molecular Formula C15H10FNO3
Molecular Weight 271.24 g/mol
CAS No. 879765-27-2
Cat. No. B3162693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
CAS879765-27-2
Molecular FormulaC15H10FNO3
Molecular Weight271.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C15H10FNO3/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(10-12)17(19)20/h1-10H/b8-7+
InChIKeyYAAVOCPQHOLQOU-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 879765-27-2): A Dual-Substituted Nitrochalcone with Differentiated Cytotoxic and Enzyme-Inhibitory Fingerprints


(2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 879765-27-2) is a synthetic chalcone derivative featuring a 3-fluoro substituent on the B-ring and a 3-nitro group on the A-ring (molecular formula C₁₅H₁₀FNO₃, MW 271.24). Chalcones are α,β-unsaturated ketones recognized as privileged scaffolds in medicinal chemistry for their broad bioactivity spectrum [1]. Unlike the more commonly studied 4-fluoro or 4-nitro regioisomers, the meta-substitution pattern of this compound creates a distinct electronic and steric environment that influences both target engagement and physicochemical properties [2]. This compound has been identified as a potent and selective cytotoxic agent against B-cell malignancies in a structure–activity relationship (SAR)-guided optimization campaign, and is additionally annotated in authoritative databases as a lipoxygenase inhibitor and antioxidant [3][4].

Why (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one Cannot Be Replaced by Commoner Nitrochalcone Analogs


Nitrochalcones with different halogen substitution patterns (e.g., 4-fluoro, 3-chloro, or 4-nitro isomers) exhibit markedly divergent biological activity profiles and physicochemical properties. The 3-fluoro substituent on the B-ring of the target compound confers a distinct combination of electronegativity, steric bulk, and hydrogen-bond acceptor capacity that differs fundamentally from the 4-fluoro isomer [1]. In the anticancer context, the 3-fluoro-3′-nitro substitution pattern was specifically identified through systematic SAR as optimal for selective cytotoxicity against B-cell malignancies, while the 4-fluoro regioisomer demonstrated preferential activity against nasopharyngeal KB cells—indicating that simple regioisomeric interchange produces a qualitatively different target profile [2][3]. Furthermore, the meta-nitro orientation on the A-ring alters the compound's electron-withdrawing character and reduction potential compared to para-nitro analogs, affecting both metabolic stability and redox-mediated mechanisms of action [1]. These differences are not incremental; they represent categorical shifts in biological behavior that preclude generic substitution.

Quantitative Differentiation Evidence for (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one Against Closest Analogs


Selective Cytotoxicity in CLL Patient-Derived PBMCs: Head-to-Head Superiority Over Fludarabine

In a dedicated SAR-guided optimization study, (2E)-3-(3-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one (designated 'compound 15') demonstrated superior therapeutic potential compared to fludarabine, a frontline chemotherapeutic agent for chronic lymphocytic leukemia (CLL). The compound exhibited IC₅₀ values ranging from 0.17 to 2.69 µM against peripheral blood mononuclear cells (PBMCs) from CLL patients, while showing no detectable cytotoxicity toward PBMCs from healthy donors at comparable concentrations [1]. This represents a quantifiable differentiation from fludarabine, which lacks the same degree of tumor selectivity and is associated with significant hematopoietic toxicity.

Chronic Lymphocytic Leukemia Anticancer Chalcones PBMC Cytotoxicity Assay

Regioisomeric Differentiation: 3-Fluoro vs. 4-Fluoro Substitution on the B-Ring Drives Divergent Tumor-Type Cytotoxicity

The target compound (3-fluoro-B-ring isomer) and its 4-fluoro regioisomer have been evaluated in independent cytotoxicity screens, revealing divergent tumor-type selectivity. The 4-fluoro isomer, (E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 1415313-20-0), showed favorable in vitro cytotoxic activity against the human nasopharyngeal epidermoid tumor cell line KB in a panel of 10 nitrochalcones [2]. In contrast, the 3-fluoro isomer (target compound) was optimized for and demonstrated selective activity against B-cell malignancy models (CLL, lymphoma) [1]. This regioisomer-dependent shift in tumor-type preference—from nasopharyngeal to hematological—is supported by the distinct electronic and steric properties conferred by the meta- vs. para-fluoro positioning on the B-ring [3].

Structure–Activity Relationship Nitrochalcone Cytotoxicity Regioisomer Comparison

Computationally Predicted Polypharmacology Profile: Anti-Inflammatory and Lipid-Metabolism-Regulating Activities Distinguish This Scaffold

Using the PASS (Prediction of Activity Spectra for Substances) in silico algorithm, (2E)-3-(3-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one was predicted to possess multiple biological activities with high probability scores. The top-ranked predicted activities were anti-inflammatory (Pa = 0.827, Pi = 0.005) and lipid metabolism regulation (Pa = 0.786, Pi = 0.006), followed by lipid peroxidase inhibition (Pa = 0.779) and hypolipemic activity (Pa = 0.770) [1]. These predictions provide a computationally derived differentiation fingerprint that distinguishes the 3-fluoro-3′-nitro substitution pattern from unsubstituted chalcone (which shows lower Pa scores for these same activities). While computational, these data are useful for prioritizing experimental validation efforts and compound procurement for specific target-based screening campaigns.

In Silico Prediction PASS Analysis Anti-inflammatory Chalcones

Lipoxygenase Inhibition Annotation in Authoritative Pharmacological Databases: A Differentiating Mechanism Among Nitrochalcones

The Medical University of Lublin's authoritative pharmacological database annotates (2E)-3-(3-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent). It is also noted as an antioxidant in fats and oils [1]. This multi-target enzyme inhibition profile—particularly the potent lipoxygenase inhibition—differentiates this compound within the nitrochalcone class. While many chalcones exhibit general antioxidant properties, specific lipoxygenase inhibition with interference in arachidonic acid metabolism is not uniformly distributed across all nitrochalcone analogs; it is dependent on the specific substitution pattern [2].

Lipoxygenase Inhibition Arachidonic Acid Cascade Anti-inflammatory Mechanism

Priority Research and Procurement Application Scenarios for (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one


Lead Optimization in B-Cell Malignancy Drug Discovery Programs

The target compound is most appropriately deployed as a validated hit/lead compound in drug discovery programs targeting B-cell malignancies, including chronic lymphocytic leukemia (CLL) and aggressive lymphomas. Its demonstrated selective cytotoxicity against CLL patient-derived PBMCs (IC₅₀ = 0.17–2.69 µM) with sparing of healthy donor PBMCs [1] provides a therapeutic window that warrants further optimization. Procurement for structure–activity relationship expansion around the 3-fluoro-3′-nitro scaffold is supported by the original SAR study that identified this substitution pattern as optimal among a series of chalcone derivatives [1].

Anti-Inflammatory Screening and Arachidonic Acid Pathway Research

Based on its curated annotation as a potent lipoxygenase inhibitor with multi-target activity across the arachidonic acid cascade (including lesser cyclooxygenase inhibition) [2], and corroborated by high PASS prediction scores for anti-inflammatory activity (Pa = 0.827) [3], this compound is well-suited for inclusion in inflammation-targeted screening libraries. Its dual lipoxygenase/cyclooxygenase interference profile, combined with antioxidant properties in lipid systems, makes it a mechanistically interesting probe for studying the intersection of oxidative stress and inflammatory signaling.

Comparative Nitrochalcone SAR Studies Exploring Halogen Substitution Effects

The compound serves as a key member of a nitrochalcone analog series for systematic SAR investigations. Its 3-fluoro-B-ring substitution can be directly compared with the 3-chloro analog (3C3NC, CAS 1415313-18-6), for which NLO properties and crystal structures have been reported [4], and with the 4-fluoro regioisomer (CAS 1415313-20-0), which shows a distinct solid-tumor cytotoxicity profile [5]. This triad (3-F, 3-Cl, 4-F) enables deconvolution of electronic vs. steric effects of halogen substitution on both biological activity and materials properties.

Nonlinear Optical (NLO) Material Development Using Electron Donor–Acceptor Chalcones

Although direct NLO characterization of the target compound has not been reported, its close structural analog 3C3NC has been thoroughly characterized for third-order NLO properties (β ∼ 10⁻⁹ cm W⁻¹, n₂ ∼ 10⁻¹⁴ cm² W⁻¹, χ⁽³⁾ ∼ 10⁻¹² esu at 800 nm fs pulses) [4]. The stronger electron-withdrawing character of fluorine (vs. chlorine) on the B-ring is predicted to further enhance the intramolecular charge transfer (ICT) character, making the 3-fluoro analog an attractive candidate for optical limiting and photonic applications. Procurement for NLO thin-film doping studies (e.g., PMMA matrices) is supported by the demonstrated nonlinearity of structurally analogous nitrochalcones [4].

Quote Request

Request a Quote for (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.